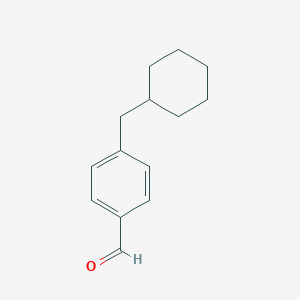

4-(Cyclohexylmethyl)benzaldehyde

Beschreibung

4-(Cyclohexylmethyl)benzaldehyde is a substituted benzaldehyde derivative featuring a cyclohexylmethyl group (-CH₂C₆H₁₁) attached to the para position of the benzaldehyde core. The cyclohexylmethyl substituent introduces both steric bulk and lipophilicity, which can enhance binding affinity to biological targets or modify physicochemical properties such as solubility and metabolic stability.

Such methods typically yield intermediates with moderate to high efficiency (e.g., 75% yield for cyclopentyl derivatives).

Eigenschaften

CAS-Nummer |

1205682-08-1 |

|---|---|

Molekularformel |

C14H18O |

Molekulargewicht |

202.29 g/mol |

IUPAC-Name |

4-(cyclohexylmethyl)benzaldehyde |

InChI |

InChI=1S/C14H18O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h6-9,11-12H,1-5,10H2 |

InChI-Schlüssel |

DWJPCUQPCXHQAJ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CC2=CC=C(C=C2)C=O |

Kanonische SMILES |

C1CCC(CC1)CC2=CC=C(C=C2)C=O |

Synonyme |

4-(cyclohexylMethyl)benzaldehyde |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Cyclohexylmethyl)benzaldehyde, highlighting differences in substituents, bioactivity, and synthetic applications:

Structural and Functional Insights

Substituent Effects on Bioactivity: The cyclohexylmethyl group in 4-(Cyclohexylmethyl)benzaldehyde significantly enhances inhibitory potency against bacterial neuraminidase (BNA) compared to parent flavonoids like luteolin (250-fold increase). This is attributed to improved hydrophobic interactions with enzyme active sites. Smaller alkyl groups (e.g., cyclopentyl in 4-(cyclopentyloxy)benzaldehyde) or electron-withdrawing groups (e.g., -CF₃ in 4-(Trifluoromethyl)benzaldehyde) exhibit distinct activity profiles. For instance, trifluoromethyl derivatives are prioritized in agrochemicals for their metabolic stability.

Electronic and Steric Modifications: Amino-substituted derivatives (e.g., 4DCh) demonstrate polar interactions, making them suitable for targets requiring hydrogen bonding. In contrast, the cyclohexylmethyl group prioritizes van der Waals interactions.

Synthetic Utility :

- Cyclohexylmethyl-substituted benzaldehydes serve as precursors for heterocyclic compounds (e.g., oxadiazoles and indolo-thiopyrylium salts), leveraging the aldehyde group for condensation reactions.

- Phase-transfer catalysis is a common strategy for introducing bulky alkyl/aryl groups, as seen in the synthesis of 4-(cyclopentyloxy)benzaldehyde.

Critical Analysis of Research Findings

- Structure-Activity Relationship (SAR) : Alkyl chain length and ring size directly correlate with bioactivity. For example, replacing cyclohexylmethyl with cyclopentyl or smaller groups reduces BNA inhibition, underscoring the importance of optimal steric bulk.

- Further toxicological studies are warranted.

- Opportunities: Hybrid derivatives (e.g., combining cyclohexylmethyl with fluoro or amino groups) could synergize hydrophobic and electronic effects for multitarget applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.